Home > Products > Screening Compounds P13551 > (Ala2)-Leu-Enkephalin
(Ala2)-Leu-Enkephalin - 60284-47-1

(Ala2)-Leu-Enkephalin

Catalog Number: EVT-505797
CAS Number: 60284-47-1
Molecular Formula: C29H39N5O7
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Leu-enkephalin

  • Relevance: Leu-enkephalin is a structurally similar peptide to (D-Ala2)-Leu-enkephalin, differing only in the chirality of the alanine residue at the second position. The substitution of D-alanine for L-alanine in (D-Ala2)-Leu-enkephalin enhances its resistance to enzymatic degradation and increases its duration of action compared to Leu-enkephalin. [, , ]

(D-Ala2, D-Leu5)-Leu-enkephalin (DADLE)

  • Compound Description: DADLE is a synthetic opioid peptide with D-alanine at the 2nd position and D-leucine at the 5th position. This modification significantly increases its resistance to enzymatic degradation and enhances its affinity for δ-opioid receptors compared to Leu-enkephalin. [, ]
  • Relevance: Similar to (D-Ala2)-Leu-enkephalin, DADLE also incorporates a D-alanine at the 2nd position to enhance stability and activity. The additional modification of D-leucine at the 5th position further increases its potency and selectivity for δ-opioid receptors compared to (D-Ala2)-Leu-enkephalin. [, ]

[D-Ala2,Met]-enkephalin

  • Compound Description: This enkephalin analogue contains a D-alanine in the second position and methionine in the fifth position. It exhibits high affinity for opioid receptors and demonstrates potent analgesic properties. []
  • Relevance: This compound shares the D-alanine substitution at position 2 with (D-Ala2)-Leu-enkephalin, contributing to increased stability and activity. The difference lies in the fifth amino acid, where (D-Ala2,Met]-enkephalin has methionine instead of leucine. This substitution influences its receptor binding profile and overall pharmacological activity compared to (D-Ala2)-Leu-enkephalin. []

Naltrexone

  • Relevance: While not structurally similar to (D-Ala2)-Leu-enkephalin, Naltrexone is relevant as it can competitively inhibit the binding of (D-Ala2)-Leu-enkephalin to opioid receptors. Studies have shown that naltrexone is more effective at protecting [3H]naltrexone binding compared to [3H]enkephalin binding, suggesting differences in receptor subtype selectivity. []

Morphine

  • Relevance: Although structurally distinct from (D-Ala2)-Leu-enkephalin, morphine is relevant because both compounds ultimately exert their effects through interaction with opioid receptors, albeit with different selectivity profiles. Studies indicate that morphine exhibits greater efficacy in protecting the binding of [3H]naltrexone than that of [3H]enkephalin, highlighting the complex interplay between different ligands and opioid receptor subtypes. []

Adamantane-conjugated (D-Ala2)-Leu-enkephalin Derivatives

  • Compound Description: These are a series of synthetic compounds where an adamantane moiety is conjugated to the C-terminus or N-terminus of (D-Ala2)-Leu-enkephalin. The introduction of the lipophilic adamantane group aims to improve the transport of the peptide across the blood-brain barrier, potentially enhancing its central nervous system activity. [, , ]
  • Relevance: These derivatives are directly related to (D-Ala2)-Leu-enkephalin as they utilize the peptide as a pharmacologically active core structure. The adamantane conjugation represents a chemical modification strategy to improve the drug-like properties of (D-Ala2)-Leu-enkephalin, particularly its ability to reach the central nervous system. [, , ]

(D-Ala2)-Leu-enkephalin-poly(ethylene glycol) Hybrid

  • Compound Description: This hybrid molecule combines (D-Ala2)-Leu-enkephalin with poly(ethylene glycol) (PEG). The conjugation of PEG, a biocompatible and hydrophilic polymer, aims to enhance the solubility, stability, and circulation time of the peptide, potentially improving its therapeutic potential. []
  • Relevance: This hybrid leverages the biological activity of (D-Ala2)-Leu-enkephalin while incorporating PEG to optimize its pharmacokinetic properties. This approach highlights the ongoing efforts to develop improved enkephalin analogues with enhanced therapeutic characteristics compared to the parent peptide. []

3H-D-ala2-leu-enkephalin-chloromethyl ketone (3H-DALECK)

  • Compound Description: 3H-DALECK is a radiolabeled derivative of (D-Ala2)-Leu-enkephalin containing a reactive chloromethyl ketone group. This group allows the compound to irreversibly bind to enkephalin-degrading enzymes, making it a useful tool for studying these enzymes and their role in regulating enkephalin levels. []
  • Relevance: This radiolabeled derivative is based on the structure of (D-Ala2)-Leu-enkephalin and is specifically designed to target enzymes involved in its metabolism. This underscores the importance of understanding the metabolic pathways of enkephalins to develop strategies for enhancing their stability and duration of action. []
  • Compound Description: These are modified Leu-enkephalin analogues where the N-terminal amino group is replaced with a guanidine group and the C-terminal carboxyl group is substituted with a tetrazole ring. These modifications aim to improve the pharmacological properties of Leu-enkephalin, such as enhancing its potency, lipophilicity, and stability. []
  • Relevance: While these derivatives are based on Leu-enkephalin, the modifications at the N- and C-termini provide insights into the structure-activity relationship of enkephalins. The findings regarding improved potency and stability are relevant to the development of more effective enkephalin analogues, including those derived from (D-Ala2)-Leu-enkephalin. []

(Met5)enkephalin-Arg6-Phe7

  • Compound Description: This naturally occurring opioid peptide displays a high affinity for the kappa-opioid receptor subtype. It is involved in various physiological processes, including pain modulation, stress response, and immune regulation. []
  • Relevance: While structurally distinct from (D-Ala2)-Leu-enkephalin, (Met5)enkephalin-Arg6-Phe7 highlights the diversity of opioid peptides and their binding preferences for different receptor subtypes. This knowledge is crucial for understanding the complex pharmacology of opioid signaling and designing compounds with selective actions on specific opioid receptor subtypes. []

Etorphine

  • Compound Description: Etorphine is a potent opioid analgesic, primarily acting as an agonist at the μ-opioid receptor. It exhibits a high affinity for opioid receptors and produces potent analgesic effects. []
  • Relevance: While structurally different from (D-Ala2)-Leu-enkephalin, etorphine underscores the importance of opioid receptors in mediating analgesic effects. Its high affinity for these receptors, particularly the kappa subtype, provides insights into the structural features and binding interactions that contribute to potent opioid activity. []
Synthesis Analysis

The synthesis of (Ala2)-Leu-Enkephalin typically employs solid-phase peptide synthesis techniques utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves several key steps:

  1. Resin Preparation: A solid support resin is functionalized to allow for the attachment of the first amino acid.
  2. Sequential Coupling: Amino acids are added one at a time, with each coupling reaction monitored for completeness using techniques such as the Kaiser test.
  3. Deprotection: After each coupling, protective groups are removed to expose reactive sites for subsequent additions.
  4. Cleavage and Purification: Once the full peptide sequence is assembled, it is cleaved from the resin using trifluoroacetic acid or similar reagents. The crude product is then purified using reverse-phase high-performance liquid chromatography.

Recent studies have demonstrated successful syntheses that yield high-purity products with specific activities suitable for biological testing .

Molecular Structure Analysis

The molecular structure of (Ala2)-Leu-Enkephalin can be described by its sequence: Tyr-Ala-Gly-Phe-Leu. Key structural features include:

Nuclear magnetic resonance spectroscopy and X-ray crystallography are often employed to elucidate the three-dimensional structure, revealing important details about its spatial arrangement and potential binding sites on opioid receptors .

Chemical Reactions Analysis

(Ala2)-Leu-Enkephalin undergoes several chemical reactions relevant to its biological activity:

  1. Receptor Binding: It interacts with opioid receptors (mu, delta) through non-covalent interactions such as hydrogen bonds and hydrophobic contacts.
  2. Metabolism: Enzymatic degradation by peptidases can occur, particularly through cleavage at specific peptide bonds, affecting its pharmacokinetics.
  3. Modification Reactions: Chemical modifications can enhance stability or alter receptor selectivity, such as fluorination or cyclization techniques used in creating analogs .
Mechanism of Action

The mechanism of action of (Ala2)-Leu-Enkephalin primarily involves its binding to opioid receptors located in the central nervous system:

  • Agonistic Activity: Upon binding to mu-opioid receptors, it activates intracellular signaling pathways leading to analgesic effects.
  • G-Protein Coupling: This activation triggers G-protein signaling cascades that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate.
  • Neurotransmitter Release Modulation: The resulting decrease in neurotransmitter release contributes to its pain-relieving properties.

Studies indicate that modifications like those seen in (Ala2)-Leu-Enkephalin can enhance receptor affinity and selectivity, potentially leading to improved therapeutic profiles .

Physical and Chemical Properties Analysis

(Ala2)-Leu-Enkephalin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 573.67 g/mol.
  • Solubility: Generally soluble in water and polar solvents due to its peptide nature.
  • Stability: Enhanced stability compared to its parent compound due to the substitution at position two, reducing susceptibility to enzymatic degradation.

Characterization techniques such as mass spectrometry and high-performance liquid chromatography are used to confirm purity and identity .

Applications

The applications of (Ala2)-Leu-Enkephalin span various fields:

  • Pain Management: Its analgesic properties make it a candidate for developing new pain relief medications.
  • Research Tool: Used in studies investigating opioid receptor mechanisms, signaling pathways, and drug design.
  • Pharmaceutical Development: Analog development aimed at improving efficacy while minimizing side effects associated with traditional opioids.

Research continues into optimizing derivatives for specific therapeutic targets while maintaining safety profiles .

Properties

CAS Number

60284-47-1

Product Name

(Ala2)-Leu-Enkephalin

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23-,24-/m0/s1

InChI Key

ZHUJMSMQIPIPTF-IMNFJDCFSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.